Carbon-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

15929-23-4 |

|---|---|

Formule moléculaire |

CH4 |

Poids moléculaire |

19.042 g/mol |

Nom IUPAC |

carbane |

InChI |

InChI=1S/CH4/h1H4/i1+3 |

Clé InChI |

VNWKTOKETHGBQD-AKLPVKDBSA-N |

SMILES |

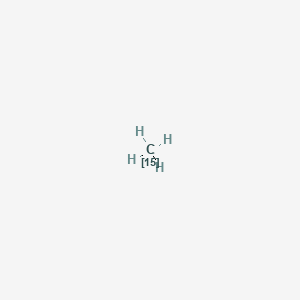

C |

SMILES isomérique |

[15CH4] |

SMILES canonique |

C |

Autres numéros CAS |

15929-23-4 |

Synonymes |

15C radioisotope C-15 radioisotope Carbon-15 |

Origine du produit |

United States |

Foundational & Exploratory

Carbon-15: A Technical Guide to its Discovery, Properties, and Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-15 isotope, with a focus on its discovery, nuclear properties, and the experimental methodologies used for its synthesis and characterization. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize isotopic labeling techniques.

Introduction to this compound

This compound (¹⁵C) is a radioactive isotope of carbon, characterized by a nucleus containing 6 protons and 9 neutrons. Its neutron-rich nature renders it unstable, leading to radioactive decay. As a short-lived, artificially produced isotope, ¹⁵C is not found in nature and its primary significance lies within the realm of nuclear physics research, contributing to the understanding of nuclear structure and decay mechanisms.

Historical Context and Discovery

The mid-20th century was a period of rapid advancement in nuclear physics, with the development of particle accelerators enabling the synthesis and characterization of a wide array of new isotopes. The discovery of this compound in 1950 by Emmett L. Hudspeth and Charles P. Swann was a part of this broader scientific endeavor to explore the properties of atomic nuclei far from the valley of stability.

The seminal experiment was conducted at the Bartol Research Foundation, where they utilized a Van de Graaff accelerator to produce a beam of deuterons. This beam was directed at a target enriched with Carbon-14, a heavier, longer-lived carbon isotope. The resulting nuclear reaction produced this compound, which was identified by detecting its beta decay.

Quantitative Data Summary

The known nuclear properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Atomic Number (Z) | 6 |

| Neutron Number (N) | 9 |

| Mass Number (A) | 15 |

| Isotopic Mass | 15.0105993(9) u |

| Mass Excess | 9.87318 MeV |

| Nuclear Binding Energy | 106.50249317 MeV |

| Half-life (T½) | 2.449(5) s[1][2][3] |

| Decay Mode | β⁻ (Beta-minus) |

| Decay Energy | 9.771706 MeV |

| Daughter Isotope | ¹⁵N (Nitrogen-15) |

| Spin and Parity | 1/2+ |

| Magnetic Dipole Moment | 1.720(9) μN |

Experimental Protocols

Synthesis of this compound

Two primary nuclear reactions have been documented for the production of this compound.

This method, employed by Hudspeth and Swann in 1950, remains a fundamental technique for producing this compound.[2]

-

Nuclear Reaction: ¹⁴C(d,p)¹⁵C

-

Experimental Setup:

-

Accelerator: A Van de Graaff electrostatic generator was used to accelerate deuterons. In the original experiment, the deuteron energy was 2.4 MeV.[2]

-

Ion Source: A deuteron ion source would have been situated within the high-voltage terminal of the accelerator.

-

Beam Transport: A series of focusing and steering magnets would guide the deuteron beam onto the target.

-

Target: The target consisted of barium carbonate (BaCO₃) enriched to 40% with Carbon-14.[2] The BaCO₃ would have been deposited as a thin layer on a suitable backing material that could withstand the deuteron beam.

-

Detector: To detect the short-lived ¹⁵C, a beta decay detector, likely a Geiger-Müller or proportional counter, would have been placed in close proximity to the target. The detection of beta particles (electrons) signaled the decay of ¹⁵C.

-

Data Acquisition: The output from the detector would be fed into counting electronics to measure the decay rate as a function of time after the deuteron beam was shut off. This decay curve was then used to determine the half-life of the newly produced isotope.

-

A more contemporary method for producing this compound involves the following nuclear reaction:

-

Nuclear Reaction: ¹⁸O(n,α)¹⁵C[2]

-

Experimental Setup:

-

Neutron Source: This could be a nuclear reactor or a neutron generator.

-

Target: A material enriched in Oxygen-18.

-

Detector System: A system capable of identifying the resulting this compound nuclei and/or detecting the emitted alpha particles.

-

Detection and Characterization of this compound

The primary method for identifying this compound is through the detection of its characteristic beta decay.

-

Beta Decay Detection: In the 1950s, this was typically accomplished using gas-filled detectors like Geiger-Müller or proportional counters. These detectors register the ionization caused by the passage of a beta particle (electron).

-

Half-life Measurement: By bombarding the target for a set period to produce ¹⁵C and then turning off the accelerator beam, the rate of beta decay can be measured over time. Plotting the count rate versus time on a semi-logarithmic scale yields a straight line, the slope of which is used to calculate the half-life.

-

Modern Techniques: Contemporary experiments may employ more sophisticated detector systems, such as silicon strip detectors and plastic scintillators, to measure the energy and trajectory of the decay products with high precision.

Visualizations

The following diagrams illustrate the key processes involved in the production and decay of this compound.

References

An In-depth Technical Guide to the Carbon-15 Nucleus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-15 (¹⁵C) is a radioactive isotope of carbon, an element fundamental to organic chemistry and the life sciences. Comprising six protons and nine neutrons, ¹⁵C is a neutron-rich nuclide that does not occur naturally and must be synthesized in a laboratory setting.[1] Its short half-life and unique nuclear structure, including its characterization as a one-neutron halo nucleus, make it a subject of significant interest in nuclear physics research.[2] This guide provides a comprehensive overview of the known properties of the this compound nucleus, including its decay characteristics, nuclear structure, and the experimental methods used to elucidate these properties. While ¹⁵C currently has no direct practical applications, its study contributes to a deeper understanding of nuclear forces and the structure of exotic nuclei.[3]

Core Nuclear Properties

The fundamental properties of the this compound nucleus have been determined through various experimental techniques. A summary of these properties is presented in the tables below.

Table 1: General Properties of the this compound Nucleus

| Property | Value |

| Symbol | ¹⁵C |

| Atomic Number (Z) | 6 |

| Neutron Number (N) | 9 |

| Mass Number (A) | 15 |

| Isotopic Mass | 15.0105993(9) u |

| Spin and Parity (J^π) | 1/2+ |

Source:[3]

Table 2: Radioactive Decay Properties of this compound

| Property | Value |

| Half-life (T₁/₂) | 2.449(5) s |

| Decay Mode | Beta-minus (β⁻) Decay |

| Decay Probability | 100% |

| Daughter Nucleus | Nitrogen-15 (¹⁵N) |

| Decay Energy | 9.7717(8) MeV |

Table 3: Nuclear Mass and Energy Properties of this compound

| Property | Value |

| Mass Excess | 9.87318 MeV |

| Binding Energy per Nucleon | 7.10016621 MeV |

| Neutron Separation Energy (Sₙ) | 1.2181(8) MeV |

| Proton Separation Energy (Sₚ) | 21.080(21) MeV |

Source:[3]

Nuclear Structure and the Halo Nucleus

This compound is of particular interest to nuclear physicists due to its characterization as a one-neutron halo nucleus.[2] This structure is suggested by its small neutron separation energy and its ground state spin-parity of 1/2+.[2] A halo nucleus is one in which one or more nucleons have a high probability of being found at a considerable distance from the core, forming a "halo." In the case of ¹⁵C, the valence neutron is believed to be in the 2s₁/₂ orbital, leading to a diffuse neutron distribution.[2]

Experimental Protocols

The properties of this compound are determined through a variety of sophisticated experimental techniques. While detailed, step-by-step protocols are found within specific research publications, this section outlines the general methodologies for key experiments.

Production of this compound

This compound is an artificial isotope and must be produced through nuclear reactions. Two common methods include:

-

Deuteron Bombardment of Carbon-14: In this method, a target enriched with Carbon-14 is bombarded with deuterons (²H). The nuclear reaction is ¹⁴C(d,p)¹⁵C, where a deuteron is captured by a ¹⁴C nucleus, and a proton is ejected, leaving the ¹⁵C nucleus.[3]

-

Neutron-induced reaction on Oxygen-18: Another production route involves the reaction ¹⁸O(n,α)¹⁵C, where an Oxygen-18 target is irradiated with neutrons, leading to the emission of an alpha particle and the formation of this compound.[3]

Determination of Half-life and Decay Mode

The half-life and decay mode of ¹⁵C are determined by detecting the emitted beta particles and the subsequent gamma rays from the daughter nucleus, Nitrogen-15.

-

Experimental Workflow: A sample of ¹⁵C is produced and rapidly transported to a detection system. The activity of the sample is measured over time by counting the number of beta decays. The half-life is then determined by fitting an exponential decay curve to the experimental data. Coincidence measurements between the beta particles and gamma rays emitted from the excited states of ¹⁵N confirm the decay scheme.

Spin and Parity Assignments

The spin and parity of the this compound ground state and its excited states are determined through various nuclear spectroscopy techniques.

-

β-Delayed Neutron Spectroscopy of Spin-Polarized Boron-15: One method involves studying the β-delayed neutron decay of spin-polarized Boron-15 (¹⁵B). By measuring the asymmetries in the beta decay in coincidence with the delayed neutrons, the spin and parity of the excited states in ¹⁵C can be assigned.[5]

Visualizations

Decay Pathway of this compound

The primary decay mode of this compound is through beta-minus decay to the stable isotope Nitrogen-15.

Caption: The beta decay pathway of this compound to Nitrogen-15.

Conceptual Experimental Workflow for ¹⁵C Production and Study

The following diagram illustrates a generalized workflow for the production and experimental investigation of this compound.

Caption: A conceptual workflow for producing and studying this compound.

References

- 1. quora.com [quora.com]

- 2. nukephysik101.wordpress.com [nukephysik101.wordpress.com]

- 3. This compound - isotopic data and properties [chemlin.org]

- 4. Isotope data for this compound in the Periodic Table [periodictable.com]

- 5. Spin-parity assignments in 15C* by a new method: β-delayed spectroscopy for a spin-polarized nucleus [inis.iaea.org]

In-depth Technical Guide to the Half-life of Carbon-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of Carbon-15, with a primary focus on its half-life. The document details the decay characteristics, experimental methodologies for half-life determination, and relevant quantitative data, presented in a format tailored for scientific and research applications.

Core Properties of this compound

This compound is an unstable, neutron-rich isotope of carbon. It is not naturally occurring and is produced artificially for research purposes. Its significance in nuclear physics lies in its relatively short half-life and well-defined decay pathway, making it a subject of interest for studying nuclear structure and decay mechanisms.

Quantitative Data Summary

The key nuclear properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Half-life (T1/2) | 2.449 ± 0.005 | s |

| Decay Mode | 100% β- (Beta-minus) | - |

| Daughter Isotope | 15N (Nitrogen-15) | - |

| Isotopic Mass | 15.0105993(9) | u |

| Mass Excess | 9.87318 | MeV |

| Decay Energy (Qβ-) | 9.7717(8) | MeV |

| Spin and Parity | 1/2+ | - |

Beta Decay of this compound

This compound undergoes beta-minus (β-) decay, a process in which a neutron in the nucleus is converted into a proton, with the simultaneous emission of an electron (beta particle) and an electron antineutrino. This transmutation results in the formation of the stable isotope Nitrogen-15.

The decay scheme can be represented as:

15C → 15N + e- + ν̅e

This decay process is characterized by a continuous energy spectrum of the emitted beta particles, up to the maximum decay energy (Qβ-).

Signaling Pathway Diagram

The following diagram illustrates the beta decay pathway of this compound to Nitrogen-15.

Experimental Determination of the Half-life

The precise measurement of the short half-life of this compound requires specialized experimental techniques. A key experiment that established the currently accepted half-life was performed by D. E. Alburger and D. J. Millener in 1979. The following protocol is based on the principles of such experiments.

Experimental Protocol

1. Production of this compound:

-

Nuclear Reaction: this compound is typically produced via the deuteron-induced reaction on a Carbon-14 target: 14C(d,p)15C.

-

Target: A target enriched in Carbon-14, often in the form of barium carbonate (Ba14CO3), is used.[1]

-

Projectile: A beam of deuterons (d) is accelerated to a specific energy (e.g., 2.4 MeV) using a particle accelerator, such as a Van de Graaff accelerator.[1]

-

Irradiation: The deuteron beam is directed onto the Carbon-14 target, inducing the (d,p) reaction and creating this compound nuclei.

2. Rapid Transport of the Sample:

-

Due to the short half-life of this compound, the irradiated sample must be rapidly transported from the production site to a shielded counting area.

-

A pneumatic transport system , often referred to as a "rabbit system," is employed for this purpose. The target is placed in a small capsule (the "rabbit") and transported through a tube using compressed gas. This allows for transit times on the order of seconds over distances of several meters.

3. Detection of Beta Decay:

-

Detector: A plastic scintillation detector is a common choice for detecting the high-energy beta particles emitted from the decay of this compound. These detectors offer fast response times suitable for short half-life measurements.

-

Counting: The detector is coupled to a photomultiplier tube (PMT) which converts the light flashes produced by beta particle interactions in the scintillator into electrical pulses.

-

Data Acquisition: These pulses are then processed by electronic modules and counted over successive short time intervals.

4. Data Analysis:

-

Decay Curve: The number of counts per unit time is plotted against time. This results in an exponential decay curve.

-

Background Subtraction: A background measurement is performed without the this compound source to account for cosmic rays and other ambient radiation. This background count rate is subtracted from the measured data.

-

Half-life Calculation: The half-life is determined by fitting an exponential decay function to the background-subtracted data. The relationship between the number of counts (N) at time (t), the initial number of counts (N0), and the decay constant (λ) is given by N(t) = N0e-λt. The half-life (T1/2) is related to the decay constant by T1/2 = ln(2)/λ.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the half-life of this compound.

Conclusion

The half-life of this compound has been precisely determined to be 2.449 ± 0.005 seconds through sophisticated experimental techniques involving particle accelerators for isotope production, rapid sample transport systems, and sensitive radiation detectors. This short-lived isotope serves as a valuable tool for advancing our understanding of nuclear physics, particularly in the realm of beta decay and the structure of neutron-rich nuclei. The methodologies outlined in this guide provide a foundation for further research and application in related scientific and developmental fields.

References

An In-depth Technical Guide to the Carbon-15 Decay Chain and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-15 (¹⁵C) decay chain, its decay products, and the experimental methodologies employed in its study. The information is tailored for researchers, scientists, and professionals in drug development who may utilize isotopic labeling and require a thorough understanding of the nuclear properties of relevant isotopes.

Introduction to this compound

This compound is a radioactive isotope of carbon with a nucleus containing 6 protons and 9 neutrons.[1][2] Due to its neutron-rich nature, it is unstable and undergoes radioactive decay to achieve a more stable nuclear configuration.[2] Its short half-life and specific decay characteristics make it a subject of interest in nuclear physics research. Although not used directly in drug development due to its rapid decay, the study of its decay properties provides valuable data for nuclear models and the understanding of nuclear structure, which can be relevant for the production and handling of other isotopes used in medical applications.

The this compound Decay Chain

The decay of this compound is a straightforward process involving a single beta decay to a stable daughter nuclide.

Decay Mode and Half-Life

This compound undergoes 100% beta-minus (β⁻) decay.[1] In this process, a neutron within the ¹⁵C nucleus is converted into a proton, with the simultaneous emission of an electron (beta particle) and an electron antineutrino. This transformation increases the atomic number by one, transmuting the carbon atom into a nitrogen atom.

The half-life of this compound has been experimentally determined to be 2.449 ± 0.005 seconds .[1]

Decay Product: Nitrogen-15

The daughter product of this compound beta decay is Nitrogen-15 (¹⁵N).[1][2] Nitrogen-15 is a stable isotope of nitrogen, meaning it does not undergo radioactive decay.[1][2] Therefore, the this compound decay chain terminates at Nitrogen-15.

The decay can be summarized by the following nuclear equation:

¹⁵C → ¹⁵N + e⁻ + ν̅e

where:

-

¹⁵C is the parent nucleus (this compound)

-

¹⁵N is the daughter nucleus (Nitrogen-15)

-

e⁻ is the emitted electron (beta particle)

-

ν̅e is the emitted electron antineutrino

Quantitative Decay Data

The following table summarizes the key quantitative data associated with the this compound decay chain.

| Property | Value |

| Parent Nuclide | This compound (¹⁵C) |

| Decay Mode | Beta-minus (β⁻) |

| Half-Life | 2.449 ± 0.005 s |

| Daughter Nuclide | Nitrogen-15 (¹⁵N) (Stable) |

| Decay Energy (Q-value) | 9.7717 ± 0.0008 MeV |

| Isotopic Mass of ¹⁵C | 15.0105993 ± 0.0000009 u |

| Spin and Parity of ¹⁵C | 1/2+ |

Experimental Protocols

The study of the this compound decay chain involves its production, the detection of the emitted beta particles, and the characterization of any coincident gamma rays from the excited states of the daughter nucleus.

Production of this compound

This compound is an artificial isotope and must be produced in a laboratory setting. Two common nuclear reactions for its production are:

-

¹⁴C(d,p)¹⁵C : In this reaction, a target enriched in Carbon-14 is bombarded with a deuteron (d) beam. The deuteron is a nucleus of deuterium (²H), consisting of one proton and one neutron. The neutron is captured by the ¹⁴C nucleus, and a proton (p) is ejected, resulting in the formation of ¹⁵C.

-

¹⁸O(n,α)¹⁵C : Here, an Oxygen-18 target is irradiated with neutrons (n). The ¹⁸O nucleus absorbs a neutron and subsequently emits an alpha particle (α), which is a helium nucleus (⁴He), to produce ¹⁵C.

A typical experimental setup for the ¹⁴C(d,p)¹⁵C reaction would involve accelerating a deuteron beam onto a solid target of barium carbonate (BaCO₃) enriched in ¹⁴C. The energy of the deuteron beam is a critical parameter that needs to be optimized for the reaction cross-section.

Experimental Workflow for Decay Studies

The following diagram illustrates a typical workflow for the experimental study of this compound decay.

Beta-Gamma Coincidence Spectroscopy

To construct a detailed decay scheme of ¹⁵C, a beta-gamma coincidence spectroscopy setup is employed. This technique allows for the simultaneous detection of a beta particle and a gamma ray that are emitted in the same decay event.

Experimental Setup:

-

Target Chamber: The ¹⁵C isotopes produced are transported to a shielded detection chamber.

-

Beta Detector: A plastic scintillator detector is placed in close proximity to the ¹⁵C collection point to detect the emitted beta particles with high efficiency. Plastic scintillators are chosen for their fast timing response, which is crucial for coincidence measurements.

-

Gamma Detector: A High-Purity Germanium (HPGe) detector is positioned to detect gamma rays emitted from the de-excitation of excited states in the ¹⁵N daughter nucleus. HPGe detectors are used for their excellent energy resolution, allowing for the precise determination of gamma-ray energies.

-

Electronics and Data Acquisition: The signals from both detectors are processed through a series of electronics, including preamplifiers, amplifiers, and timing discriminators. A coincidence unit is used to identify events where a beta particle and a gamma ray are detected within a very short time window (nanoseconds). The energy of both the beta particle and the coincident gamma ray are recorded by a data acquisition system for each valid coincidence event.

Calibration:

-

Energy Calibration: The plastic scintillator is calibrated using beta sources with well-known endpoint energies (e.g., ⁹⁰Sr/⁹⁰Y, ²⁰⁷Bi). The HPGe detector is calibrated using standard gamma-ray sources with precisely known gamma-ray energies (e.g., ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu).

-

Efficiency Calibration: The detection efficiency of the HPGe detector as a function of gamma-ray energy is determined using calibrated multi-gamma sources.

Data Analysis:

The collected data is analyzed to:

-

Generate a beta-gated gamma-ray spectrum, which shows only the gamma rays that are in coincidence with beta particles. This helps to reduce background noise.

-

Construct a decay level scheme for ¹⁵N populated by the beta decay of ¹⁵C. The energies of the gamma rays determine the energy levels in ¹⁵N, and their intensities, corrected for detection efficiency, are used to determine the branching ratios of the beta decay to these levels.

Signaling Pathways and Logical Relationships

The decay of this compound and the subsequent de-excitation of the daughter nucleus can be represented as a signaling pathway.

Conclusion

The this compound decay chain is a simple yet important process in nuclear physics. It involves a single beta decay from ¹⁵C to the stable isotope ¹⁵N with a half-life of approximately 2.45 seconds. The experimental study of this decay, primarily through beta-gamma coincidence spectroscopy, provides crucial data for refining nuclear models. A thorough understanding of the production methods and experimental protocols is essential for researchers working with short-lived, neutron-rich isotopes. The data and methodologies presented in this guide serve as a valuable resource for professionals in nuclear science and related fields.

References

An In-depth Technical Guide to the Theoretical Models of Carbon-15 Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-15 (¹⁵C) is a neutron-rich radioactive isotope of carbon, composed of 6 protons and 9 neutrons. With a half-life of approximately 2.45 seconds, its transient nature presents a compelling case for theoretical and experimental investigation into its nuclear structure. Understanding the arrangement of nucleons and the forces that bind them within this exotic nucleus provides a stringent test for modern nuclear models. This technical guide offers a comprehensive overview of the predominant theoretical frameworks used to describe the structure of this compound, supported by key experimental data that validate these models.

The structure of ¹⁵C is of particular interest due to its position in the nuclear landscape, where the interplay between shell structure, clustering phenomena, and the effects of weakly bound neutrons becomes prominent. This guide will delve into the shell model, ab initio calculations, and cluster models, presenting their theoretical underpinnings, predictive power, and comparison with experimental findings. Detailed experimental protocols for crucial validation experiments are also provided, alongside a quantitative summary of key data and visual representations of the underlying concepts and workflows.

Theoretical Models of this compound Structure

The description of the this compound nucleus is approached from several theoretical standpoints, each offering unique insights into its structure. These models range from semi-empirical approaches to calculations from first principles.

The Shell Model

The nuclear shell model is a cornerstone of nuclear structure theory, positing that nucleons (protons and neutrons) occupy quantized energy levels, or shells, within the nucleus, analogous to electron shells in atoms. For this compound, with its 6 protons and 9 neutrons, the model focuses on the configuration of the valence neutrons beyond the stable ⁸Be or ¹⁴C core.

A particularly successful approach for this compound involves shell-model calculations within the p-sd model space, which considers nucleon excitations from the p shell to the sd shell. The SFO-tls interaction is a phenomenological effective interaction that has demonstrated very good agreement with experimental observations for the low-lying structure of ¹⁵C.[1][2][3][4][5] This interaction is specifically tailored to describe neutron-rich carbon isotopes.[1]

The ground state of ¹⁵C is predicted to have a spin-parity of 1/2⁺, which is consistent with experimental findings. This arises from the unpaired neutron occupying the 1s₁/₂ orbital. The first excited state, a 5/2⁺ isomeric state, is also well-reproduced by these calculations, corresponding to the unpaired neutron in the 0d₅/₂ orbital.

Ab Initio Self-Consistent Green's Function (SCGF) Theory

Ab initio methods aim to solve the nuclear many-body problem starting from the fundamental interactions between nucleons. The Self-Consistent Green's Function (SCGF) theory is a powerful ab initio approach that can describe the structure of medium-mass nuclei.[6][7]

For this compound, SCGF calculations have been performed using the NNLOsat chiral effective field theory interaction.[1][3][4] These calculations provide insights into the single-particle structure and the fragmentation of spectroscopic strength. The results from SCGF are generally in good agreement with shell-model predictions and experimental data, particularly for the ordering and energies of the low-lying states. However, discrepancies can highlight areas where the underlying nuclear forces or the theoretical approximations need refinement.[3]

Cluster Models: Antisymmetrized Molecular Dynamics (AMD)

Cluster models propose that nuclei can be described as arrangements of smaller, tightly bound clusters of nucleons, such as alpha particles (⁴He). For neutron-rich nuclei like this compound, the additional neutrons are thought to orbit these clusters, acting as covalent bonds that stabilize the system.

The Antisymmetrized Molecular Dynamics (AMD) model is a microscopic approach that can describe both shell-model-like and cluster structures without assuming them a priori.[8][9][10][11] In AMD, the nuclear wave function is represented by a Slater determinant of Gaussian wave packets, and the configurations that minimize the total energy are sought.

For carbon isotopes, AMD calculations have explored the development of cluster structures with increasing neutron number.[2][3][10][11][12][13] A special approach within AMD has been adopted for the weakly bound system of ¹⁵C.[12] While detailed predictions for the complete spectrum of ¹⁵C from AMD are an active area of research, the model provides a framework for understanding potential cluster configurations, such as a ¹⁴C core with a valence neutron or more exotic arrangements.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from theoretical models and experimental measurements.

| Property | Experimental Value | Shell Model (SFO-tls) Prediction | Ab Initio SCGF (NNLOsat) Prediction |

| Ground State Spin-Parity | 1/2⁺ | 1/2⁺ | 1/2⁺ |

| First Excited State (keV) | 740 | ~750 | ~800 |

| Second Excited State (keV) | 2760(31) | ~2800 | ~3000 |

Table 1: Comparison of Experimental and Theoretical Energy Levels of ¹⁵C.

| State (Spin-Parity) | Excitation Energy (MeV) (Experiment) | Spectroscopic Factor (Experiment) | Spectroscopic Factor (Shell Model - SFO-tls) |

| g.s. (1/2⁺) | 0 | 0.83 - 1.03[1] | 0.92[1] |

| 0.740 (5/2⁺) | 0.740 | 0.81 - 0.99[1] | 0.95[1] |

| 2.76 (1/2⁻) | 2.76(31) | 0.49(16)[1] | 0.69[1] |

| 5.41 (3/2⁻) | 5.41(32) | 0.44(14)[1] | 0.63[1] |

Table 2: Excitation Energies and Spectroscopic Factors for States in ¹⁵C from the ¹⁶C(d,t)¹⁵C reaction.

Experimental Protocols

The validation of theoretical models for this compound relies on precise experimental data. Two key types of reactions used to probe its structure are one-neutron transfer reactions and one-neutron knockout reactions.

One-Neutron Transfer Reaction: ¹⁶C(d,t)¹⁵C

This reaction involves the transfer of a neutron from the target deuteron to the ¹⁶C projectile, producing a triton and the nucleus of interest, ¹⁵C. Such experiments are typically performed in inverse kinematics, where a heavy ion beam (¹⁶C) impinges on a light target (deuterium).

Experimental Setup and Procedure:

-

Beam Production and Selection: A primary beam of heavy ions is accelerated and fragmented on a production target to produce a variety of secondary ions. The LISE (Ligne d'Ions Super Épluchés) spectrometer at GANIL (Grand Accélérateur National d'Ions Lourds) is used to select and purify the desired ¹⁶C beam.[6][8][14][15][16] The beam is identified event-by-event using time-of-flight and energy loss measurements.[14]

-

Target: The ¹⁶C beam impinges on a solid target containing deuterium, typically in the form of a deuterated polyethylene (CD₂) foil.

-

Detection System: A sophisticated detector setup is required to measure the properties of the reaction products. At GANIL, this often involves the combination of:

-

TIARA (Transfer and Inelastic All-angle Reaction Array): An array of silicon strip detectors surrounding the target to detect the light charged particles (tritons in this case) emitted over a wide range of angles.[1][3][4][5]

-

VAMOS (VAriable MOde Spectrometer): A large acceptance magnetic spectrometer placed at forward angles to detect and identify the heavy recoil nuclei (¹⁵C).[1][3][4]

-

EXOGAM (EXOtic GAMma-ray spectrometer): An array of high-purity germanium detectors to detect gamma rays emitted from the de-excitation of excited states in ¹⁵C, providing excellent energy resolution.[1][3][4][5]

-

-

Data Analysis: The data from the different detectors are collected in coincidence. By measuring the energy and angle of the emitted tritons, the excitation energy of the residual ¹⁵C nucleus can be reconstructed using missing mass techniques. The angular distribution of the tritons provides information about the orbital angular momentum (l-value) of the transferred neutron, which is crucial for determining the spin and parity of the populated states. The measured cross-sections are compared with theoretical calculations (e.g., using the Distorted Wave Born Approximation - DWBA) to extract spectroscopic factors.[17]

One-Neutron Knockout Reaction from ¹⁶C

This reaction involves the sudden removal of a neutron from the ¹⁶C projectile as it interacts with a light target, typically beryllium (⁹Be). This process provides information on the single-particle nature of the removed neutron.

Experimental Setup and Procedure:

-

Beam Production: A high-energy radioactive beam of ¹⁶C is produced by fragmentation of a primary beam. Experiments of this type are performed at facilities like GSI (Helmholtzzentrum für Schwerionenforschung).

-

Target: The ¹⁶C beam impinges on a beryllium (⁹Be) target.

-

Detection System: The experimental setup is designed for kinematically complete measurements of the reaction products.

-

Fragment Separator (FRS): A two-stage magnetic spectrometer is used to identify the incoming projectiles and the outgoing ¹⁵C fragments.[18]

-

Gamma-ray Detectors: An array of gamma-ray detectors, such as the MINIBALL array, surrounds the target to detect de-excitation gamma rays from the ¹⁵C residues.[18]

-

Neutron Detectors: Neutron detectors may be used to detect the knocked-out neutron in coincidence with the fragment and gamma rays.

-

-

Data Analysis: The inclusive and exclusive cross-sections for the production of ¹⁵C in specific final states are measured. The longitudinal momentum distribution of the ¹⁵C fragment is also measured. The shape of this distribution is sensitive to the orbital angular momentum of the knocked-out neutron. By comparing the measured cross-sections with calculations based on an eikonal model of the reaction mechanism, spectroscopic factors for the different single-neutron states in ¹⁶C can be deduced.[7][19][20][21][22]

Mandatory Visualizations

Caption: Workflow for a ¹⁶C(d,t)¹⁵C one-neutron transfer reaction experiment.

Caption: Logical relationship between theoretical models for ¹⁵C and experimental data.

Conclusion

The study of the this compound nucleus provides a rich ground for testing and refining our understanding of nuclear structure far from stability. The convergence of predictions from the phenomenological shell model and ab initio SCGF calculations for the low-lying states of ¹⁵C is a testament to the progress in nuclear theory. The cluster model, particularly through the AMD approach, offers a complementary perspective, emphasizing the potential for non-standard nuclear configurations.

The experimental validation of these models through one-neutron transfer and knockout reactions is crucial. The detailed protocols outlined in this guide highlight the complexity and precision of modern nuclear physics experiments. The quantitative agreement between theoretical predictions and experimental data for properties such as energy levels and spectroscopic factors gives confidence in our description of the structure of this compound.

For researchers in nuclear physics, this guide provides a consolidated reference for the current understanding of ¹⁵C. For scientists and professionals in related fields, such as drug development where radioisotopes are increasingly utilized, this in-depth look at the fundamental structure of an unstable nucleus underscores the intricate science that underpins the production and application of these isotopes. Future investigations, both theoretical and experimental, will continue to unravel the subtle details of nuclei like this compound, pushing the frontiers of our knowledge of the atomic nucleus.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. inp.demokritos.gr [inp.demokritos.gr]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. inis.iaea.org [inis.iaea.org]

- 8. Lise: a recoil spectrometer at GANIL for the production and study of secondary radioactive beams. Present status and future [inis.iaea.org]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. [PDF] Antisymmetrized molecular dynamics and its applications to cluster phenomena | Semantic Scholar [semanticscholar.org]

- 11. Antisymmetrized molecular dynamics and its applications to cluster phenomena (Journal Article) | ETDEWEB [osti.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. [1202.1864] Antisymmetrized molecular dynamics and its applications to cluster phenomena [arxiv.org]

- 14. GANIL [ganil-spiral2.eu]

- 15. researchgate.net [researchgate.net]

- 16. ganilcolloque.sciencesconf.org [ganilcolloque.sciencesconf.org]

- 17. arxiv.org [arxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 20. Extraction of absolute spectroscopic factors from knockout and transfer reactions [inis.iaea.org]

- 21. osti.gov [osti.gov]

- 22. Hole states in 16C observed via one-neutron knockout of 17C [inis.iaea.org]

Introduction to the Nuclear Shell Model and Carbon-15

An In-Depth Technical Guide to the Nuclear Shell Model of Carbon-15

This guide provides a comprehensive overview of the nuclear shell model interpretation of the this compound (¹⁵C) nucleus, intended for researchers, scientists, and professionals in drug development with an interest in nuclear physics and radiochemistry. It details the nucleonic configuration, energy levels, and the experimental methodologies used to elucidate its structure.

The nuclear shell model is a fundamental framework in nuclear physics that describes the arrangement of protons and neutrons (nucleons) within an atomic nucleus in discrete energy levels, or shells, analogous to the electron shells in atoms.[1][2] When shells are completely filled with nucleons, the nucleus exhibits exceptional stability, leading to the concept of "magic numbers."[1]

This compound is an unstable, neutron-rich radioisotope of carbon with 6 protons and 9 neutrons.[3][4] Its half-life is approximately 2.449 seconds, undergoing beta-minus decay to the stable Nitrogen-15.[3][5] The study of exotic nuclei like ¹⁵C provides a stringent test for nuclear models and enhances our understanding of nuclear forces, particularly in neutron-rich environments.[6]

Nucleonic Configuration of this compound

According to the independent particle shell model, the 6 protons and 9 neutrons of ¹⁵C fill the available energy shells as follows:

-

Protons (Z=6): The six protons completely fill the lowest two proton shells:

-

(1s₁/₂) shell: 2 protons

-

(1p₃/₂) shell: 4 protons

-

-

Neutrons (N=9): The first eight neutrons fill the shells up to the N=8 magic number:

-

(1s₁/₂) shell: 2 neutrons

-

(1p₃/₂) shell: 4 neutrons

-

(1p₁/₂) shell: 2 neutrons

-

The ninth, or valence, neutron occupies an orbital in the next available shell, the sd shell. The specific orbital this neutron occupies determines the ground and low-lying excited states of the nucleus.

-

Ground State (1/2⁺): The ground state of ¹⁵C has a spin-parity of 1/2⁺.[3] This is explained by the valence neutron occupying the 1s₁/₂ orbital.[7] The positive parity is determined by the orbital angular momentum of the neutron (l=0 for an s orbital, parity = (-1)ˡ).

-

First Excited State (5/2⁺): There is a notable bound excited state at 0.740 MeV.[8] This isomeric state is understood as the valence neutron occupying the 0d₅/₂ orbital (l=2, resulting in positive parity).

The structure of ¹⁵C, particularly the configurations of its valence neutron, is a key area of study for understanding p-sd shell interactions.[8][9]

Quantitative Data for this compound States

Experimental investigations have characterized several energy states of the ¹⁵C nucleus. The excitation energies, spin-parity assignments (Jπ), and spectroscopic factors provide critical data for refining shell model calculations. Spectroscopic factors represent the probability that a nuclear state can be described by a single-particle configuration.[10][11]

| State | Excitation Energy (MeV) | Jπ | Spectroscopic Factor (S) | Experimental Probe |

| Ground State | 0.0 | 1/2⁺ | ~0.76 - 1.03 | ¹⁴C(d,p), ¹⁶C(d,t) |

| 1st Excited | 0.740 | 5/2⁺ | - | ¹⁶C(d,t) |

| 2nd Excited | 2.76(31) | (1/2⁻, 3/2⁻) | - | ¹⁶C(d,t) |

| 3rd Excited | 5.41(32) | (1/2⁻, 3/2⁻) | - | ¹⁶C(d,t) |

Data sourced from studies of the ¹⁶C(d,t) and ¹⁴C(d,p) reactions.[7][8] The unbound states at 2.76 and 5.41 MeV are interpreted as particle-hole excitations, providing insight into the N=8 shell gap.[8]

Experimental Protocols for Studying this compound

The structure of exotic, short-lived nuclei like ¹⁵C is probed using a variety of experimental techniques, often involving particle accelerators to produce radioactive ion beams.[12][13]

Production of this compound Beams

This compound is produced artificially through nuclear reactions. Common production methods include:

-

Deuteron stripping on a ¹⁴C target: ¹⁴C(d,p)¹⁵C.[3]

-

Triton-induced reaction on a ¹³C target: ¹³C(t,p)¹⁵C.[14]

-

Neutron-induced reaction on an ¹⁸O target: ¹⁸O(n,α)¹⁵C.[3]

Once produced, the ¹⁵C ions are separated and can be used as a beam for further study.

Key Experimental Methodologies

4.2.1 Transfer Reactions Transfer reactions involve the transfer of one or more nucleons between a projectile and a target nucleus. They are a powerful tool for determining spectroscopic factors.[10]

-

One-Neutron Pickup Reaction (e.g., ¹⁶C(d,t)¹⁵C): In this reaction, a deuteron (d) interacts with a ¹⁶C target. The deuteron picks up a neutron, becoming a triton (t), and leaving behind a ¹⁵C nucleus. By analyzing the energy and angle of the outgoing tritons, the energy levels of the ¹⁵C nucleus can be determined.[8] This method has been crucial for identifying both bound and unbound states in ¹⁵C.[6][8]

-

One-Neutron Stripping Reaction (e.g., ¹⁴C(d,p)¹⁵C): Here, a deuteron beam impinges on a ¹⁴C target. The deuteron strips off a neutron, which is captured by the ¹⁴C to form ¹⁵C, and a proton (p) is emitted. The properties of the emitted proton reveal information about the final state of the ¹⁵C nucleus.[8]

4.2.2 Nucleon Knockout Reactions In these reactions, a high-energy projectile (like ¹⁵C or ¹⁶C) strikes a light target (e.g., beryllium or carbon), and one or more nucleons are knocked out of the projectile.[15][16]

-

Experimental Workflow: A beam of exotic nuclei (e.g., ¹⁶C) is directed onto a reaction target. The resulting fragments (e.g., ¹⁵C) are identified and their momentum is measured using a fragment separator and various detectors. Coincident gamma-rays or decay particles can also be detected to identify the final state of the residual nucleus.[15][17]

-

Application to ¹⁵C: Single-neutron knockout from a ¹⁶C beam has been used to study the structure of ¹⁵C.[8] The momentum distribution of the resulting ¹⁴C fragment after neutron knockout from ¹⁵C has also been measured to investigate its potential halo structure.[7]

4.2.3 Beta-Decay Spectroscopy This method involves studying the gamma rays and delayed particles emitted following the beta decay of a parent nucleus.

-

¹⁵C Beta Decay: The beta decay of ¹⁵C to ¹⁵N has been studied to measure its half-life and the branching ratios to various excited states in ¹⁵N.[14] This provides information that can be compared with shell-model calculations of beta-decay transition rates.

Visualizations

Nuclear Shell Model Diagram for this compound

References

- 1. Nuclear shell model - Wikipedia [en.wikipedia.org]

- 2. Atom - Nuclear Shell, Structure, Model | Britannica [britannica.com]

- 3. This compound - isotopic data and properties [chemlin.org]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. arxiv.org [arxiv.org]

- 7. nukephysik101.wordpress.com [nukephysik101.wordpress.com]

- 8. shura.shu.ac.uk [shura.shu.ac.uk]

- 9. [2302.08382] Cross-shell states in $^{15}$C: a test for p-sd interactions [arxiv.org]

- 10. arxiv.org [arxiv.org]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. ukri.org [ukri.org]

- 13. The study of exotic nuclei — Faculteit Wetenschappen KU Leuven [wet.kuleuven.be]

- 14. Beta decay of /sup 15/C (Journal Article) | OSTI.GOV [osti.gov]

- 15. inis.iaea.org [inis.iaea.org]

- 16. GSI - Research Program [gsi.de]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nuclear Structure of Carbon-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of Carbon-15 (¹⁵C), focusing on its ground and excited states. The information presented is compiled from a range of experimental and theoretical studies, intended to serve as a valuable resource for researchers in nuclear physics and related fields.

Ground State Properties of this compound

This compound is an unstable, neutron-rich isotope of carbon with 6 protons and 9 neutrons.[1] It is not a naturally occurring isotope and has no natural abundance.[1] Its ground state is characterized by a spin-parity of 1/2+.[2][3] The half-life of ¹⁵C is approximately 2.449 seconds.[1][2][3] It undergoes 100% β⁻ decay to the stable isotope Nitrogen-15 (¹⁵N).[3][4]

The following table summarizes the key properties of the this compound ground state.

| Property | Value |

| Spin-Parity (J^π) | 1/2+ |

| Half-Life (T₁/₂) | 2.449(5) s |

| Decay Mode | 100% β⁻ |

| Decay Energy (Q) | 9.7717(8) MeV |

| Mass Excess | 9.873144 MeV |

| Binding Energy | 7.100169 MeV |

| Magnetic Dipole Moment (μ) | +1.720(9) μN or 1.32 μ |

Excited States of this compound

The excited states of this compound have been investigated through various nuclear reactions. The known energy levels, their corresponding spin-parity assignments, and in some cases, their level widths, are crucial for understanding the nuclear structure of this isotope.

The table below presents a compilation of the observed excited states of ¹⁵C.

| Excitation Energy (Eₓ) (MeV) | Spin-Parity (J^π) | Level Width (Γ) (keV) | Spectroscopic Factor (C²S) |

| 0.740 | 5/2+ | ||

| 2.76(31) | |||

| 3.103 | 1/2⁻ | 41(5) | |

| 4.220 | 5/2⁻ | 64(13) | |

| 4.657 | 3/2⁻ | 62(13) | |

| 5.41(32) | |||

| 5.866 | (1/2⁻) | 165(35) | |

| 6.426 | (1/2⁻) | 150(40) | |

| 6.77 | |||

| 7.30 | |||

| 8.50 |

Note: Some spin-parity assignments are tentative and denoted by parentheses.

Experimental Methodologies

The properties of this compound have been elucidated through a variety of sophisticated experimental techniques. These methods are essential for producing, isolating, and studying this short-lived radioactive nucleus.

Production of this compound

This compound is produced artificially in nuclear reactions. Two common production methods are:

-

Deuteron-induced reaction on Carbon-14: In this method, a target enriched with ¹⁴C is bombarded with deuterons. The ¹⁴C(d,p)¹⁵C reaction results in the formation of ¹⁵C.[3]

-

Neutron-induced reaction on Oxygen-18: Another approach involves the ¹⁸O(n,α)¹⁵C reaction.[3]

Beta-Delayed Neutron Spectroscopy of ¹⁵B

A significant amount of information on the excited states of ¹⁵C has been obtained by studying the beta decay of Boron-15 (¹⁵B). In this process, ¹⁵B undergoes β⁻ decay to excited states in ¹⁵C, which are above the neutron separation energy. These states then promptly emit a neutron.

Experimental Protocol:

-

Production of Spin-Polarized ¹⁵B: A polarized ¹⁵B beam is produced, for example, through the fragmentation of a primary beam or a specific nuclear reaction, and selected using a fragment separator.

-

Beta Decay Asymmetry Measurement: The polarized ¹⁵B ions are implanted into a stopper. The subsequent β-decay exhibits an asymmetry in the emission direction of the beta particles with respect to the polarization axis. This asymmetry is measured using detectors placed at different angles.

-

Neutron Detection: The delayed neutrons emitted from the excited ¹⁵C nucleus are detected in coincidence with the beta particles. The neutron energy is often determined using the time-of-flight (TOF) technique.

-

Data Analysis: By analyzing the correlation between the beta asymmetry and the energy of the delayed neutrons, the spin and parity of the excited states in ¹⁵C can be determined.

Neutron-Removal Reaction: ¹⁶C(d,t)¹⁵C

The structure of ¹⁵C has been effectively probed using the one-neutron pickup reaction ¹⁶C(d,t)¹⁵C. This reaction provides information on the single-particle nature of the nuclear states.

Experimental Protocol:

-

Production of ¹⁶C Beam: A radioactive beam of ¹⁶C is produced, typically through projectile fragmentation.

-

Target Interaction: The ¹⁶C beam impinges on a deuteron target (e.g., a deuterated polyethylene foil).

-

Detection of Reaction Products: The outgoing tritons (t) are detected and their energy and angle are measured. This allows for the reconstruction of the excitation energy spectrum of the residual ¹⁵C nucleus.

-

Spectroscopic Factor Extraction: The differential cross-sections of the reaction are measured and compared with theoretical calculations (e.g., using the Distorted Wave Born Approximation - DWBA). This comparison allows for the extraction of spectroscopic factors, which quantify the single-particle character of the populated states.

Charge-Exchange Reaction: ¹⁵N(⁷Li,⁷Be)¹⁵C

The ¹⁵N(⁷Li,⁷Be)¹⁵C charge-exchange reaction has also been utilized to populate excited states in ¹⁵C.

Experimental Protocol:

-

⁷Li Beam: A stable beam of ⁷Li is accelerated to a specific energy (e.g., 55 MeV).

-

¹⁵N Target: The beam is directed onto a target containing ¹⁵N.

-

Detection of ⁷Be: The outgoing ⁷Be ions are detected at forward angles, and their energy is measured. The identification of ⁷Be in both its ground and first excited state can provide additional information.

-

Excitation Energy Spectrum: The energy of the detected ⁷Be ions is used to determine the excitation energy of the residual ¹⁵C nucleus.

Visualizations

The following diagrams illustrate key aspects of the nuclear structure and study of this compound.

Caption: Decay scheme of this compound to Nitrogen-15.

Caption: Workflow for a ¹⁶C(d,t)¹⁵C experiment.

Caption: Shell model of this compound's ground state.

References

Carbon-15 vs other carbon isotopes

An In-depth Technical Guide to Carbon-15 and its Comparison with Other Carbon Isotopes

Introduction

The element carbon, fundamental to all known life, exists in several isotopic forms. While Carbon-12 and Carbon-13 are stable and Carbon-14 is a long-lived radioisotope, the more exotic, short-lived isotopes like this compound offer unique properties for specialized research applications. This guide provides a detailed technical overview of this compound, contrasting its characteristics with other prominent carbon isotopes. It is intended for researchers, scientists, and drug development professionals who require a comparative understanding of these isotopes for advanced experimental design.

Comparative Properties of Carbon Isotopes

The fundamental properties of carbon isotopes vary significantly, dictating their stability, abundance, and utility in scientific research. The following table summarizes the key quantitative data for Carbon-12, Carbon-13, Carbon-14, and this compound.

| Property | Carbon-12 | Carbon-13 | Carbon-14 | This compound |

| Symbol | ¹²C | ¹³C | ¹⁴C | ¹⁵C |

| Neutrons | 6 | 7 | 8 | 9 |

| Atomic Mass (amu) | 12.000000 | 13.003355 | 14.003242 | 15.010599 |

| Natural Abundance | ~98.9% | ~1.1% | ~1 part per trillion | 0% (Synthetic) |

| Stability | Stable | Stable | Radioactive | Radioactive |

| Half-life | Stable | Stable | ~5730 years | ~2.45 seconds |

| Decay Mode | N/A | N/A | Beta (β⁻) Decay | Beta (β⁻) Decay |

| Decay Product | N/A | N/A | ¹⁴N | ¹⁵N |

In-Focus: The this compound Isotope

This compound is a neutron-rich, radioactive isotope of carbon that does not occur naturally. Its utility and study are dictated by its short half-life, which presents significant challenges for production and experimental use.

Production of this compound

This compound is artificially produced in particle accelerators. A common method involves the bombardment of a Carbon-14 target with deuterons (a stable isotope of hydrogen with one proton and one neutron). This nuclear reaction, denoted as ¹⁴C(d,p)¹⁵C , involves the Carbon-14 nucleus capturing the neutron from the deuteron, while a proton is ejected.

Caption: Production pathway of this compound via deuteron bombardment of a Carbon-14 target.

Decay Mechanism

This compound undergoes beta (β⁻) decay with a half-life of approximately 2.45 seconds. In this process, a neutron within the this compound nucleus is converted into a proton, and a high-energy electron (beta particle) and an antineutrino are emitted. This transmutation results in the formation of the stable Nitrogen-15 isotope.

Caption: The beta decay scheme of this compound, transforming into the stable Nitrogen-15 isotope.

Experimental Protocols and Considerations

The extremely short half-life of this compound necessitates specialized experimental setups for its study and use. Methodologies are centered around "on-line" or "in-beam" techniques where the isotope is produced and immediately transported to a detection system.

General Experimental Workflow

Any experiment utilizing this compound must integrate its production and analysis into a seamless, rapid process. The primary challenge is minimizing the time between creation and measurement to ensure a sufficient quantity of the isotope remains for data collection.

Caption: A generalized experimental workflow for studying short-lived isotopes like this compound.

Methodologies for Property Measurement

-

Half-Life Measurement: To measure the half-life, a sample of this compound is produced and its decay is observed over time. The activity (number of decays per unit time) is measured using a beta detector. By plotting the activity against time on a logarithmic scale, a straight line is obtained, the slope of which is used to calculate the half-life.

-

Decay Energy Measurement: The energy of the emitted beta particles is measured using a magnetic or semiconductor spectrometer. This provides insight into the energy difference between the parent (¹⁵C) and daughter (¹⁵N) nuclei.

Applications in Research and Drug Development

While the practical application of this compound in drug development is severely limited by its short half-life, it serves as a valuable tool in fundamental nuclear physics research.

-

Nuclear Structure Studies: The decay of this compound provides data on the nuclear structure of both this compound and Nitrogen-15, helping to refine theoretical models of the atomic nucleus.

-

Analogue in Isotope Tracing: In principle, short-lived isotopes could be used for positron emission tomography (PET) or other tracer studies. However, isotopes with slightly longer half-lives (e.g., Carbon-11, ~20 min) are far more practical for medical imaging and metabolic studies as they allow time for synthesis of a radiopharmaceutical, administration, and imaging. The 2.45-second half-life of this compound makes these steps currently unfeasible.

-

Comparison with Other Isotopes:

-

¹²C and ¹³C (Stable): Used extensively in NMR spectroscopy and as stable isotope tracers in metabolic flux analysis for drug discovery.

-

¹⁴C (t½ ≈ 5730 years): The workhorse for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies, allowing for long-term tracking of a drug candidate's fate in a biological system.

-

Conclusion

This compound is an exotic, short-lived radioisotope whose primary value lies in nuclear physics research rather than direct application in drug development, a domain dominated by the stable ¹³C and long-lived ¹⁴C isotopes. Its production and decay provide critical data for understanding nuclear forces and structure. The extreme technical challenges imposed by its ~2.45-second half-life necessitate highly specialized, integrated experimental systems, precluding its use in conventional biochemical or medical tracing protocols. Future advancements in rapid synthesis and transport techniques could potentially open niche applications, but for the foreseeable future, its role will remain in the realm of fundamental science.

The Role of Carbon-15 in Advancing Nuclear Physics: A Technical Guide

Introduction: Carbon-15 (¹⁵C) is a short-lived, neutron-rich radioisotope of carbon of significant interest in the field of nuclear physics. Comprising 6 protons and 9 neutrons, its nuclear structure and properties provide a unique laboratory for testing and refining our understanding of the nuclear shell model, especially in regions far from stability.[1][2][3] Its primary importance stems from its characterization as a one-neutron halo nucleus, where a single neutron is weakly bound to a stable ¹⁴C core.[4] This distinct structure profoundly influences its reaction dynamics and decay characteristics, making ¹⁵C a crucial subject for experimental and theoretical investigation. This guide provides an in-depth overview of the properties, experimental study, and theoretical importance of this compound for researchers in nuclear physics and related fields.

Core Properties of this compound

This compound is defined by its fundamental nuclear properties, which have been determined through various experimental techniques. These properties are essential for understanding its structure and behavior in nuclear reactions.

| Property | Value | Citations |

| Composition | 6 Protons, 9 Neutrons | [1][2][3] |

| Half-life | 2.449(5) seconds | [3][5] |

| Decay Mode | 100% Beta-minus (β⁻) decay | [1][5] |

| Daughter Isotope | ¹⁵N (Nitrogen-15) (Stable) | [1] |

| Decay Energy (Q-value) | 9.7717(8) MeV | [3][5] |

| Isotopic Mass | 15.0105993(9) u | [3] |

| Mass Excess | 9.87318 MeV | [3][6] |

| Spin and Parity (Jπ) | 1/2⁺ | [3][5] |

| Neutron Separation Energy | 1.2181(8) MeV | [3] |

| Magnetic Dipole Moment | +1.720(9) μN | [3] |

The Nuclear Structure of this compound: A One-Neutron Halo

One of the most significant features of this compound is its classification as a one-neutron halo nucleus.[4][7] A halo nucleus is an exotic atomic nucleus with a compact core surrounded by a diffuse "halo" of one or more loosely bound nucleons (protons or neutrons), which orbit at a considerable distance from the core.[7]

The primary evidence for the halo structure in ¹⁵C includes:

-

Low Neutron Separation Energy: The energy required to remove the outermost neutron from ¹⁵C is exceptionally low (1.218 MeV), indicating it is weakly bound.[3]

-

Large Interaction Radius: Experiments involving reactions with ¹⁵C have revealed an anomalously large interaction cross-section, suggesting a spatially extended neutron distribution far beyond the ¹⁴C core.

-

Valence Neutron Orbital: The ground state spin-parity of 1/2⁺ suggests the valence neutron primarily occupies the 2s₁/₂ orbital, which, being an s-wave state, lacks a centrifugal barrier and allows the neutron's wave function to extend to a large radius.

References

- 1. homework.study.com [homework.study.com]

- 2. quora.com [quora.com]

- 3. This compound - isotopic data and properties [chemlin.org]

- 4. [1104.1169] Fusion reactions with the one-neutron halo nucleus 15C [arxiv.org]

- 5. Isotope data for this compound in the Periodic Table [periodictable.com]

- 6. Isotope data for this compound in the Periodic Table [periodictable.com]

- 7. Halo Nuclei [chemlin.org]

The Pivotal Role of Carbon-15 in Neutron-Rich Astrophysical Environments

A Technical Guide for Researchers in Astrophysics and Nuclear Science

The unstable, neutron-rich isotope Carbon-15 (¹⁵C), with a fleeting existence of mere seconds, plays a subtle yet significant role in the vast nuclear reaction networks that drive the chemical evolution of the universe. This technical guide provides an in-depth examination of the astrophysical importance of ¹⁵C, focusing on its production, decay, and impact on nucleosynthesis in various stellar environments. The content herein synthesizes the latest experimental data and theoretical models, offering a comprehensive resource for researchers.

Core Properties of this compound

This compound is an isotope of carbon with 6 protons and 9 neutrons. Its fundamental properties are crucial for understanding its behavior in astrophysical plasmas. These properties are summarized in the table below.

| Property | Value and Unit | Citation |

| Half-life | 2.449(5) s | [1][2][3] |

| Decay Mode | 100% β⁻ (beta-minus) decay to Nitrogen-15 | [1][2] |

| Decay Energy | 9.7717(8) MeV | [1][2] |

| Mass Excess | 9.87318 MeV | [3] |

| Spin and Parity | 1/2⁺ | [3] |

| Primary Production Reaction | ¹⁴C(n,γ)¹⁵C | [4][5] |

The ¹⁴C(n,γ)¹⁵C Reaction: The Gateway to this compound

The primary formation channel for this compound in stellar environments is through neutron capture by the long-lived Carbon-14 isotope (¹⁴C). The rate of this reaction, ¹⁴C(n,γ)¹⁵C, is a critical input for nucleosynthesis models, particularly in scenarios with high neutron densities.

Recent experimental efforts have significantly refined our understanding of this reaction rate. A key study utilized single-neutron removal transfer reactions to deduce the ¹⁴C(n,γ)¹⁵C cross-section, finding a value of 3.89 ± 0.76 μb at a center-of-mass energy of 23.3 keV.[4][5][6] This new rate is reported to be 2.4 to 3.7 times higher than some previous direct measurements, a significant adjustment that impacts the outcomes of nucleosynthesis simulations.[4][5]

Astrophysical Scenarios for this compound Nucleosynthesis

Due to its short half-life and its production mechanism involving neutron capture, ¹⁵C is not a significant component of stable matter. Instead, its importance lies in its transient role within specific, neutron-rich astrophysical sites.

-

Asymptotic Giant Branch (AGB) Stars: In the inner regions of AGB stars, where neutron densities can be significant, the ¹⁴C(n,γ)¹⁵C reaction can become active. Subsequent beta decay of ¹⁵C to ¹⁵N can lead to an enhancement of both ¹⁴N and ¹⁵N isotopes.[5][6] This provides a potential observable signature of nucleosynthesis processes deep within these evolved stars.

-

Inhomogeneous Big Bang Nucleosynthesis (BBN): In non-standard BBN models that allow for neutron-rich regions, the ¹⁴C(n,γ)¹⁵C reaction can influence the final abundance of ¹⁵N. Models show that the updated reaction rate can cause up to a ~20% variation in the yields of ¹⁵N in these environments.[5][6]

-

The Intermediate Neutron-Capture Process (i-process): The i-process is characterized by neutron densities intermediate between the slow (s-) and rapid (r-) processes. It is thought to occur in various stellar sites, including low-mass, low-metallicity AGB stars and is invoked to explain the abundances in certain carbon-enhanced metal-poor (CEMP) stars.[7][8][9] The ¹⁴C(n,γ)¹⁵C reaction is an integral part of the reaction flow during the i-process, linking the lighter elements to the production of heavier species.

-

Core-Collapse Supernovae (r-process): While the r-process is dominated by much heavier, neutron-rich nuclei, the reactions among lighter species can have a subtle influence. The updated ¹⁴C(n,γ)¹⁵C rate has been shown to cause a minor, ~0.2% difference in the final abundances of heavy elements (A > 90) produced in r-process simulations for core-collapse supernovae.[5][6]

The production and decay pathway of this compound in these environments is illustrated in the following diagram:

Experimental Methodologies for Studying this compound

The study of short-lived isotopes like ¹⁵C requires sophisticated experimental techniques, often involving the production of radioactive ion beams.

Protocol 1: Inverse Kinematics and Coulomb Dissociation

One major approach to determining the ¹⁴C(n,γ)¹⁵C reaction rate is to study the inverse reaction: the photodissociation of ¹⁵C. Since performing this with photons is difficult, the technique of Coulomb dissociation is used.

-

Radioactive Beam Production: A stable primary beam is accelerated and impinges on a production target. The resulting nuclear reactions produce a variety of fragments, from which ¹⁵C is selected using magnetic separators. Facilities like the ISOLDE at CERN are pioneers in this technology.[10]

-

Beam Delivery: A beam of high-energy ¹⁵C ions (e.g., 35 MeV/nucleon) is directed onto a high-Z target, such as lead (Pb).[11]

-

Coulomb Dissociation: As a ¹⁵C nucleus passes through the strong electromagnetic field of a Pb nucleus, it absorbs a virtual photon, causing it to dissociate into a ¹⁴C fragment and a neutron (¹⁵C + γ → ¹⁴C + n).

-

Detection: The reaction products are detected in coincidence. A fragment detection system, often including silicon strip detectors for energy loss and position, a dipole magnet for momentum analysis, and scintillators for total energy, is used to identify the ¹⁴C fragment.[11] The ejected neutrons are detected by a separate neutron detector array.

-

Cross-Section Determination: By measuring the energies and angles of the outgoing ¹⁴C and neutron, the decay energy can be reconstructed. The principle of detailed balance is then used to relate the measured Coulomb dissociation cross-section to the desired neutron capture cross-section.[11]

Protocol 2: Single-Neutron Transfer Reactions

A more recent technique involves using single-neutron transfer reactions to probe the nuclear structure of ¹⁵C, which is directly related to the neutron capture cross-section.

-

¹⁵C Beam Production: Similar to the above, a radioactive beam of ¹⁵C is produced and separated.

-

Reaction Target: The ¹⁵C beam is directed onto a target containing light nuclei, such as protons (in a hydrogen target) or deuterons (in a deuterium target).

-

Transfer Reaction: Reactions like (p,d) or (d,t) are induced, where a neutron is removed from the incoming ¹⁵C nucleus.[4][6] For example, in the ¹⁵C(p,d)¹⁴C reaction, the ¹⁵C projectile hits a proton, and a deuteron (a proton-neutron pair) emerges, leaving behind a ¹⁴C nucleus.

-

Spectroscopic Factor Measurement: The outgoing particles (e.g., deuterons or tritons) are detected, and their energies and angles are measured. This information allows for the calculation of the spectroscopic factor, which quantifies the probability of the ¹⁵C ground state existing as a ¹⁴C core plus a single neutron.

-

Rate Calculation: The spectroscopic factor is a key input for nuclear reaction models that calculate the direct neutron capture cross-section and, subsequently, the stellar reaction rate.[4][6]

The general workflow for these types of experiments is outlined below.

Conclusion

This compound, despite its ephemeral nature, serves as a crucial link in nuclear reaction chains within neutron-rich stellar environments. The rate of its formation via the ¹⁴C(n,γ)¹⁵C reaction has a discernible impact on nucleosynthesis in AGB stars, inhomogeneous Big Bang scenarios, and the i-process. Continued precision in the measurement of this and other key reaction rates, enabled by advanced radioactive ion beam facilities and novel experimental techniques, is essential for refining stellar models and deepening our understanding of the origin of the elements.

References

- 1. Isotope data for this compound in the Periodic Table [periodictable.com]

- 2. Isotope data for this compound in the Periodic Table [periodictable.com]

- 3. This compound - isotopic data and properties [chemlin.org]

- 4. researchgate.net [researchgate.net]

- 5. aminer.cn [aminer.cn]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. The intermediate neutron capture process - II. Nuclear uncertainties | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. The intermediate neutron capture process - I. Development of the i-process in low-metallicity low-mass AGB stars | Astronomy & Astrophysics (A&A) [aanda.org]

- 10. ISOLDE - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Production of Carbon-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory production of Carbon-15 (¹⁵C), a short-lived, neutron-rich radioisotope of carbon. Due to its extremely short half-life, the applications of ¹⁵C are primarily confined to fundamental nuclear physics research. These notes are intended for researchers in nuclear physics and chemistry with access to particle accelerators. Given the transient nature of ¹⁵C, it holds limited direct applicability in drug development, a field that typically requires isotopes with longer half-lives for metabolic tracing studies.

Introduction to this compound

This compound is an unstable isotope of carbon with a nucleus containing 6 protons and 9 neutrons. It undergoes beta decay to the stable isotope Nitrogen-15 with a very short half-life of approximately 2.449 seconds.[1] Its primary utility lies in the study of nuclear structure and reaction dynamics. The production of ¹⁵C is a complex process that requires specialized equipment, including a particle accelerator.

Properties of this compound

| Property | Value |

| Half-life | 2.449(5) s |

| Decay Mode | β⁻ decay |

| Decay Product | ¹⁵N (stable) |

| Beta Decay Energy | 9.873 MeV |

| Spin and Parity | 1/2+ |

Decay Scheme of this compound

The decay of this compound to Nitrogen-15 is a direct beta decay process.

Caption: Beta decay of this compound to stable Nitrogen-15.

Production Methods

The laboratory production of this compound is typically achieved through nuclear reactions induced by particle accelerators. The two most commonly cited methods are the deuteron bombardment of a Carbon-14 target and the neutron bombardment of an Oxygen-18 target.

Method 1: Deuteron Induced Reaction on Carbon-14

This method involves the bombardment of a Carbon-14 enriched target with a deuteron beam, resulting in a (d,p) reaction.

Reaction: ¹⁴C + d → ¹⁵C + p

I. Target Preparation (¹⁴C Target)

High-purity Carbon-14 targets are essential for this reaction. A common method for their preparation is the radio-frequency cracking of ¹⁴C-labeled acetylene (C₂H₂).[2]

-

Acetylene Synthesis: Synthesize ¹⁴C-labeled acetylene from a suitable precursor, such as ¹⁴C-labeled barium carbonate (Ba¹⁴CO₃).

-

RF Cracking: Introduce the ¹⁴C-labeled acetylene gas into a vacuum chamber containing a target backing (e.g., tantalum).

-

Deposition: Apply a radio-frequency field to crack the acetylene molecules, depositing a thin, uniform layer of amorphous ¹⁴C onto the target backing.

-

Target Characterization: Determine the thickness and uniformity of the ¹⁴C layer using techniques such as alpha particle thickness gauging.

II. Irradiation

-

Accelerator: Utilize a cyclotron or tandem accelerator capable of producing a stable deuteron beam.

-

Beam Energy: Accelerate deuterons to an energy range of 2-10 MeV. The specific energy will depend on the desired cross-section for the (d,p) reaction.

-

Beam Current: Employ a beam current appropriate for the target's heat tolerance, typically in the range of microamperes.

-

Irradiation Time: The irradiation time will be short, on the order of seconds to minutes, due to the short half-life of ¹⁵C. The production rate will reach secular equilibrium quickly.

-

Target Chamber: Mount the ¹⁴C target in a vacuum chamber at the end of the beamline.

III. Product Detection and Analysis

Due to its short half-life, ¹⁵C must be detected and analyzed in real-time or immediately following production.

-

In-beam Gamma-Ray Spectroscopy: Place high-purity germanium (HPGe) detectors around the target chamber to detect gamma rays emitted from the de-excitation of the ¹⁵C nucleus.

-

Particle Detectors: Use silicon detectors to identify the emitted protons from the (d,p) reaction, which can be used to tag the production of ¹⁵C.

-

Fast Transport System: For offline analysis, a rapid gas-jet transport system can be used to move the produced ¹⁵C from the target chamber to a shielded detection station.

-

Mass Spectrometry: An online mass spectrometer can be used to separate and identify the ¹⁵C ions.

Caption: Workflow for the production of ¹⁵C via the ¹⁴C(d,p)¹⁵C reaction.

Method 2: Neutron Induced Reaction on Oxygen-18

This method utilizes a beam of fast neutrons to induce an (n,α) reaction on an Oxygen-18 enriched target.

Reaction: ¹⁸O + n → ¹⁵C + α

I. Neutron Beam Production

Fast neutron beams can be produced through several methods, often involving a primary particle beam from an accelerator striking a converter target.

-

Primary Beam: Accelerate protons or deuterons using a cyclotron or linear accelerator.

-

Converter Target: Direct the primary beam onto a converter target, such as beryllium, lithium, or carbon, to produce neutrons via reactions like ⁹Be(p,n)⁹B or ⁹Be(d,n)¹⁰B.

-

Neutron Energy Spectrum: The energy of the resulting neutrons will be a spectrum, which can be tailored by adjusting the energy of the primary beam.

II. Target Preparation (¹⁸O Target)

-

Target Material: Use a target enriched in ¹⁸O. This can be in the form of enriched water (H₂¹⁸O), a solid metal oxide (e.g., ¹⁸O-enriched tantalum oxide), or a cryogenic solid ¹⁸O target.

-

Target Encapsulation: The target material must be securely encapsulated in a container that is relatively transparent to neutrons and can withstand the beam conditions.

III. Irradiation

-

Neutron Flux: Place the ¹⁸O target in the path of the fast neutron beam. The neutron flux should be maximized to achieve a sufficient production rate.

-

Irradiation Time: Similar to the deuteron bombardment method, irradiation times will be short due to the rapid decay of ¹⁵C.

-

Shielding: Extensive shielding is required around the neutron production target and the irradiation area to protect personnel and sensitive equipment from neutron and gamma radiation.

IV. Product Detection and Analysis

The detection and analysis methods are similar to those for the ¹⁴C(d,p)¹⁵C reaction, with a focus on detecting the decay products of ¹⁵C or the emitted alpha particles.

-

Beta Counting: A beta detector can be used to measure the beta particles emitted from the decay of ¹⁵C.

-

Alpha Particle Detection: Silicon detectors can be employed to detect the alpha particles produced in the ¹⁸O(n,α)¹⁵C reaction.

-

Gamma Spectroscopy: HPGe detectors can be used to identify the characteristic gamma rays associated with the decay of excited states of the daughter nucleus, ¹⁵N.

Caption: Workflow for the production of ¹⁵C via the ¹⁸O(n,α)¹⁵C reaction.

Quantitative Data

Quantitative data for the production of this compound is scarce in publicly available literature. The following table provides estimated values based on typical nuclear reactions of this nature. Actual yields will be highly dependent on the specific experimental setup.

| Parameter | ¹⁴C(d,p)¹⁵C | ¹⁸O(n,α)¹⁵C |

| Optimal Beam Energy | 2-10 MeV (Deuterons) | 5-20 MeV (Neutrons) |

| Typical Beam Current/Flux | 1-10 µA | 10⁸ - 10¹⁰ n/cm²/s |

| Reaction Cross-Section | 1-100 mb (estimated) | 0.1-10 mb (estimated) |

| Expected Yield | Highly variable, dependent on setup | Highly variable, dependent on setup |